(4-Methoxyphenyl)diphenylsulfonium triflate

Catalog No.
S1494112
CAS No.
116808-67-4
M.F
C20H17F3O4S2
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methoxyphenyl)diphenylsulfonium triflate

CAS Number

116808-67-4

Product Name

(4-Methoxyphenyl)diphenylsulfonium triflate

IUPAC Name

(4-methoxyphenyl)-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C20H17F3O4S2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C19H17OS.CHF3O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

WBUSZOLVSDXDOC-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound (4-Methoxyphenyl)diphenylsulfonium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Methoxyphenyl)diphenylsulfonium triflate (CAS 116808-67-4) is a highly specialized, asymmetric triarylsulfonium photoacid generator (PAG) and cationic polymerization initiator. By incorporating a strongly electron-donating methoxy group on one of the phenyl rings, this compound fundamentally alters the electronic and physical profile of the standard triphenylsulfonium core. For procurement and formulation teams, this structural modification delivers three critical baseline advantages: a significant red-shift in UV absorption for better wavelength matching in specific lithographic nodes, disrupted crystalline symmetry that enhances solubility in standard industrial solvents like PGMEA, and highly predictable regioselectivity during electrochemical reduction . These attributes make it a premium choice for advanced chemically amplified resists (CARs), high-end microelectronics packaging, and precise surface derivatization workflows where standard unsubstituted sulfonium salts fail to meet sensitivity or solubility thresholds.

Substituting (4-Methoxyphenyl)diphenylsulfonium triflate with the cheaper, unsubstituted baseline—triphenylsulfonium triflate (TPS-Tf)—often leads to critical failures in both lithographic sensitivity and formulation stability. The lack of the methoxy substituent in TPS-Tf results in a UV absorption maximum that is too far deep-UV (233 nm), drastically reducing the quantum yield of acid generation when exposed to longer wavelengths (e.g., 250-300 nm or i-line sensitization) . Furthermore, the rigid symmetry of unsubstituted TPS-Tf limits its solubility in primary resist solvents like PGMEA, increasing the risk of PAG crystallization and micro-defect formation during the post-apply bake (PAB) process [1]. In electrochemical applications, substituting with other halogenated analogs (like 4-chlorophenyl variants) destroys the predictable cleavage regioselectivity, resulting in mixed-radical contamination on functionalized surfaces [2].

Photochemical Wavelength Matching (UV Absorption Red-Shift)

The integration of the electron-donating methoxy group fundamentally shifts the absorption profile of the sulfonium core. Quantitative spectral analysis demonstrates that (4-Methoxyphenyl)diphenylsulfonium triflate exhibits an absorption maximum (λmax) at 260 nm. In direct contrast, the unsubstituted baseline, Triphenylsulfonium triflate (TPS-Tf), peaks at 233 nm . This +27 nm red-shift is highly advantageous for formulations requiring enhanced photospeed at longer wavelengths, allowing the methoxy-substituted PAG to harvest photons far more efficiently in specific exposure tools without requiring secondary sensitizers.

Evidence DimensionUV Absorption Maximum (λmax)
Target Compound Data260 nm
Comparator Or BaselineTriphenylsulfonium triflate (TPS-Tf): 233 nm
Quantified Difference+27 nm red-shift
ConditionsStandard UV-Vis spectroscopic analysis in solvent

Procurement teams formulating for >250 nm or sensitized i-line lithography must select the methoxy variant to achieve acceptable dose-to-clear metrics and prevent throughput bottlenecks.

Regioselectivity in Reductive Bond Cleavage for Surface Derivatization

In electrochemical surface modification, the inductive effect of the substituent dictates the cleavage pathway of the triarylsulfonium salt upon reduction. Studies on glassy carbon derivatization show that the reduction of (4-Methoxyphenyl)diphenylsulfonium triflate cleaves regioselectively to yield a film made predominantly of pure phenyl groups. Conversely, reducing the comparator (4-chlorophenyl)diphenylsulfonium salt results in a heterogeneous mixture of both phenyl and chlorophenyl groups [1]. The methoxy group effectively directs the homolytic cleavage away from its own ring, ensuring high-purity monolayer formation.

Evidence DimensionCleavage Regioselectivity (Film Composition)
Target Compound DataPredominantly pure phenyl groups
Comparator Or Baseline(4-Chlorophenyl)diphenylsulfonium: Mixture of phenyl and chlorophenyl groups
Quantified DifferenceNear-exclusive regioselectivity vs. mixed cleavage
ConditionsElectrochemical reduction on glassy carbon electrodes

For researchers and engineers building precise covalently grafted carbon sensors or electrodes, this compound guarantees a uniform surface chemistry that halogenated analogs cannot provide.

Formulation Stability and PGMEA Solubility

A major failure point in commercial photoresist manufacturing is PAG crystallization during solvent evaporation. The asymmetric structure provided by the 4-methoxy substitution significantly disrupts the crystal lattice energy compared to the highly symmetric triphenylsulfonium triflate. This structural asymmetry directly translates to higher solubility limits in industry-standard casting solvents like Propylene Glycol Methyl Ether Acetate (PGMEA) [1]. Formulations utilizing the methoxy variant can maintain higher PAG loading concentrations without precipitating during the post-apply bake (PAB), reducing coating defects.

Evidence DimensionSolubility and Formulation Stability
Target Compound DataHigh solubility in PGMEA; resists crystallization at high loading
Comparator Or BaselineUnsubstituted TPS-Tf: Lower solubility threshold; prone to aggregation
Quantified DifferenceEnables higher defect-free PAG loading in thin films
ConditionsSpin-coating and Post-Apply Bake (PAB) in PGMEA solvent systems

Industrial buyers must prioritize this asymmetric PAG over symmetric baselines to eliminate micro-crystallization defects and improve yield in thin-film semiconductor manufacturing.

Chemically Amplified Resists (CARs) for DUV Lithography

Directly downstream of its +27 nm absorption red-shift (λmax 260 nm) and excellent PGMEA solubility, this compound is the optimal PAG choice for formulating advanced chemically amplified resists. It allows formulation engineers to achieve higher photospeed and lower dose-to-clear metrics without the defectivity risks associated with the crystallization of standard unsubstituted TPS-Tf .

Electrochemical Derivatization of Carbon Electrodes

Because of its strict regioselectivity during reductive bond cleavage, this compound is the premier precursor for covalently grafting pure phenyl films onto glassy carbon or other carbon-based sensor surfaces. It should be procured over halogenated sulfonium salts whenever surface chemical homogeneity is a strict requirement for the final device [1].

Cationic UV-Curing Inks and Coatings

For industrial UV-curing of epoxies and vinyl ethers, the enhanced absorption profile of the methoxy-substituted PAG allows for more efficient initiation under standard medium-pressure mercury lamps. The generation of superacid (triflic acid) combined with better light harvesting makes it highly suitable for fast-curing, high-throughput industrial coating lines [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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